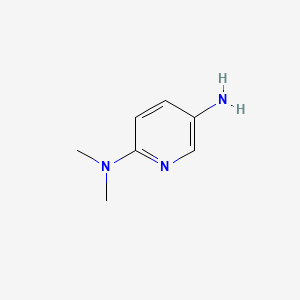

N2,N2-Dimethylpyridine-2,5-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-N,2-N-dimethylpyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOSXEWFRARQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197751 | |

| Record name | N2,N2-Dimethylpyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4928-43-2 | |

| Record name | 2-Dimethylamino-5-aminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4928-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2,N2-Dimethylpyridine-2,5-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004928432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2,N2-Dimethylpyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2,N2-dimethylpyridine-2,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: N2,N2-Dimethylpyridine-2,5-diamine in Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of N2,N2-Dimethylpyridine-2,5-diamine, focusing on its molecular characteristics and its application as a pivotal building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Core Molecular Data

This compound is a substituted pyridine derivative with key properties summarized in the table below. Its structure, featuring both a dimethylamino group and a primary amine on the pyridine ring, makes it a versatile scaffold in medicinal chemistry.

| Property | Value | Reference |

| Molecular Weight | 137.18 g/mol | [1][2] |

| Molecular Formula | C₇H₁₁N₃ | [1][2] |

| CAS Number | 4928-43-2 | [1][2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CN(C)C1=NC=C(C=C1)N | [2] |

| InChI Key | OBOSXEWFRARQPU-UHFFFAOYSA-N | [1][2] |

| Monoisotopic Mass | 137.09530 g/mol | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | |

| Topological Polar Surface Area | 42.2 Ų | [2] |

| XLogP3-AA | 0.6 | [2] |

Application in Targeted Protein Degradation: PROTACs

This compound serves as a valuable starting material for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[3][4] They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The diamine functionality of this compound allows for its derivatization to create ligands for various POIs. The primary amine at the 5-position can be readily modified to attach a linker, which is then connected to an E3 ligase ligand.

Experimental Protocols

Hypothetical Synthesis of a PROTAC using this compound

This section outlines a plausible, multi-step synthesis of a hypothetical PROTAC targeting a kinase of interest. This protocol is based on established principles of organic synthesis and PROTAC chemistry.

Step 1: Synthesis of the Warhead Ligand from this compound

-

Reaction: Acylation of the primary amine of this compound with a suitable acyl chloride to introduce a functional group for linking.

-

Reagents:

-

This compound

-

4-(chloromethyl)benzoyl chloride

-

Triethylamine (as a base)

-

Dichloromethane (as a solvent)

-

-

Procedure:

-

Dissolve this compound and triethylamine in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-(chloromethyl)benzoyl chloride in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the acylated intermediate.

-

Step 2: Linker Attachment

-

Reaction: Nucleophilic substitution of the chloro group on the acylated intermediate with a bifunctional linker containing a terminal alkyne.

-

Reagents:

-

Acylated intermediate from Step 1

-

Propargylamine

-

Potassium carbonate (as a base)

-

Acetonitrile (as a solvent)

-

-

Procedure:

-

Combine the acylated intermediate, propargylamine, and potassium carbonate in acetonitrile.

-

Heat the mixture to reflux and stir for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting product by column chromatography to obtain the warhead-linker conjugate.

-

Step 3: "Click" Chemistry to Attach the E3 Ligase Ligand

-

Reaction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to connect the warhead-linker conjugate to an E3 ligase ligand functionalized with an azide group (e.g., a derivative of pomalidomide).

-

Reagents:

-

Warhead-linker conjugate from Step 2

-

Azide-functionalized E3 ligase ligand

-

Copper(II) sulfate pentahydrate

-

Sodium ascorbate

-

A 1:1 mixture of tert-butanol and water (as a solvent)

-

-

Procedure:

-

Dissolve the warhead-linker conjugate and the azide-functionalized E3 ligase ligand in the tert-butanol/water mixture.

-

Add copper(II) sulfate pentahydrate followed by sodium ascorbate to the solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Biological Evaluation: Western Blot for Protein Degradation

-

Objective: To assess the ability of the synthesized PROTAC to induce the degradation of the target kinase in a relevant cancer cell line.

-

Procedure:

-

Culture the cancer cells to approximately 80% confluency.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for the target kinase.

-

Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

-

Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.

-

Visualization of the PROTAC Mechanism of Action

The following diagrams illustrate the general workflow for PROTAC synthesis and the mechanism of targeted protein degradation.

Caption: General workflow for the synthesis of a PROTAC molecule.

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

References

- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

N2,N2-Dimethylpyridine-2,5-diamine: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2,N2-Dimethylpyridine-2,5-diamine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a dimethylamino group at the 2-position and a primary amino group at the 5-position. This unique substitution pattern imparts a combination of properties that make it a molecule of significant interest in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. Its structural features, such as the presence of multiple nitrogen atoms with varying basicity and nucleophilicity, offer diverse opportunities for chemical modification and interaction with biological targets or metal ions. This document provides a comprehensive overview of the known chemical and physical properties of this compound, its synthesis, potential applications, and safety considerations, serving as a technical resource for professionals in research and development.

Chemical and Physical Properties

This compound is a moderately hydrophobic and basic compound.[1] Its identity and core physicochemical properties are summarized in the tables below. The compound typically appears as a white powder or liquid at room temperature, depending on its purity.[1] It should be noted that a definitive melting point has not been established in the available literature.[1]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-N,2-N-dimethylpyridine-2,5-diamine[1][2] |

| CAS Number | 4928-43-2[1][2][3][4][5] |

| Molecular Formula | C₇H₁₁N₃[1][2][3][4] |

| SMILES | CN(C)C1=NC=C(C=C1)N[1][6] |

| InChI | InChI=1S/C7H11N3/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,8H2,1-2H3[1][2][3] |

| InChIKey | OBOSXEWFRARQPU-UHFFFAOYSA-N[1][2][3] |

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 137.18 g/mol [1][2][4] |

| Predicted Boiling Point | 283.4 ± 20.0 °C[1] |

| Predicted pKa | 7.87 ± 0.10[1][3] |

| Predicted LogP | 0.476 - 0.6[1][2] |

| Flash Point | 125.2 °C[1] |

| Topological Polar Surface Area | 42.2 Ų[2][3] |

| Hydrogen Bond Donor Count | 1[2] |

| Hydrogen Bond Acceptor Count | 3[3] |

Solubility and Stability

The solubility of this compound is influenced by its dual character as a polar, hydrogen-bonding molecule and a moderately hydrophobic aromatic system.[1]

-

Aqueous Solubility : It is classified as slightly soluble in water, with a reported value of approximately 10 g/L at 25 °C.[1][3]

-

Polar Solvents : Solubility is enhanced in polar protic solvents like methanol and ethanol due to hydrogen bonding interactions.[1]

-

Non-Polar Solvents : The compound shows poor solubility in non-polar solvents such as hexane.[1]

The compound demonstrates moderate thermal stability, maintaining its structural integrity up to about 250 °C.[1] For long-term storage, it is recommended to keep the compound in dark conditions under an inert atmosphere at temperatures between 2-8 °C to prevent degradation.[1]

Synthesis and Reactivity

While detailed experimental protocols are not widely published, the synthesis of this compound has been described through several methods. The primary reported route involves the nucleophilic aromatic substitution of a di-substituted pyridine.

General Synthesis Method

A common synthetic route is the amination of 2,5-dichloropyridine with dimethylamine.[1] Other generalized methods applicable to this class of compounds include direct amination of pyridine derivatives, the Mannich reaction, and the Ugi reaction.[1]

Caption: Synthetic workflow for this compound.

The reactivity of the molecule is dictated by its nucleophilic amino groups and the aromatic pyridine ring. The primary amine at position 5 is the main site of protonation.[1] These amine groups can act as nucleophiles in various organic reactions, making the compound a useful intermediate for synthesizing more complex molecules.[1]

Experimental Protocols and Analysis

General Analytical Workflow

Characterization and purity assessment of this compound can be effectively performed using reverse-phase high-performance liquid chromatography (HPLC).[1] A generalized workflow for such an analysis is presented below.

Caption: Generalized workflow for HPLC analysis.

Note: Specific parameters such as column type, mobile phase composition, flow rate, and detector wavelength must be optimized for each specific application.

Applications in Research and Drug Development

Currently, the mechanism of action for this compound in biological systems is not detailed in scientific literature.[1] However, its structural attributes suggest significant potential in several research areas. The hydrochloride salt form is noted as a building block for protein degraders, highlighting its relevance in chemical biology and drug discovery.[7]

Caption: Relationship between chemical features and applications.

-

Ligand Design : The presence of both pyridine and amine functionalities makes the compound an attractive candidate for designing chelating ligands for metal ions.[1] These complexes could find use in catalysis or as imaging agents.

-

Organic Synthesis : It serves as a versatile intermediate for the preparation of a variety of nitrogen-containing heterocyclic compounds.[1]

-

Pharmaceutical Development : Its structure may serve as a scaffold or lead compound in drug discovery programs, particularly where interactions with targets are mediated by hydrogen bonding and aromatic interactions.[1]

Safety and Handling

As an aromatic amine, this compound and its salts should be handled with care.

-

Hazards : It is classified as harmful if swallowed and causes skin and serious eye irritation or damage.[2][8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[9][10]

-

Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and acid anhydrides.[9][10]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The compound is noted as being potentially light-sensitive.[11]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.

References

- 1. Buy this compound | 4928-43-2 [smolecule.com]

- 2. This compound | C7H11N3 | CID 78642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. 4928-43-2 | CAS DataBase [m.chemicalbook.com]

- 6. PubChemLite - this compound (C7H11N3) [pubchemlite.lcsb.uni.lu]

- 7. calpaclab.com [calpaclab.com]

- 8. aksci.com [aksci.com]

- 9. matrixscientific.com [matrixscientific.com]

- 10. fishersci.com [fishersci.com]

- 11. abdurrahmanince.net [abdurrahmanince.net]

An In-depth Technical Guide to the Physical Properties of N2,N2-Dimethylpyridine-2,5-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the heterocyclic organic compound N2,N2-Dimethylpyridine-2,5-diamine. The information is curated for professionals in research and development who require precise data for experimental design, synthesis, and drug discovery applications.

Core Physical and Chemical Properties

This compound, with the CAS number 4928-43-2, is a pyridine derivative featuring both a dimethylamino group and a primary amino group attached to the aromatic ring.[1][2] Its chemical structure significantly influences its physical and chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃ | [1][2][3] |

| Molecular Weight | 137.187 g/mol | [1][2] |

| Physical State | White powder or liquid at room temperature | [1] |

| Boiling Point | 283.4 ± 20.0 °C (Predicted) | [1] |

| Melting Point | Not definitively established in the literature.[1] | |

| Flash Point | 125.2 °C | [1] |

| Density | 1.115 ± 0.06 g/cm³ | [1] |

| Water Solubility | Approximately 10 g/L at 25°C.[1] | |

| pKa (Predicted) | 7.87 ± 0.10 | [1][3] |

| LogP | 0.476 | [1] |

Experimental Protocols and Methodologies

Detailed experimental protocols for the determination of all physical properties of this compound are not extensively available in the public domain. However, standard analytical techniques are employed for the characterization of aromatic diamines.

Determination of Melting Point

The melting point of a solid compound is typically determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For compounds like this compound, which may be a liquid at room temperature or have a low melting point, differential scanning calorimetry (DSC) could also be employed to determine the phase transition temperature.

Determination of Boiling Point

The boiling point is determined by heating the liquid in a distillation apparatus and measuring the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For high-boiling-point compounds, vacuum distillation may be used to prevent decomposition at elevated temperatures. The predicted boiling point of 283.4 ± 20.0 °C suggests that standard atmospheric distillation would be challenging due to potential thermal degradation.[1]

Determination of Solubility

The solubility of this compound in water and other solvents can be determined by adding a known amount of the compound to a specific volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound in the supernatant is then measured, typically by spectroscopic methods (e.g., UV-Vis) or high-performance liquid chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Analysis

A common method for analyzing aromatic amines is reverse-phase high-performance liquid chromatography (RP-HPLC). A general workflow for the analysis of this compound is outlined below.

General workflow for HPLC analysis.

Synthesis and Purification

The synthesis of this compound can be achieved through various methods, with a common approach being the amination of a di-substituted pyridine derivative.

General synthesis and purification workflow.

References

Synthesis of N2,N2-Dimethylpyridine-2,5-diamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for N2,N2-Dimethylpyridine-2,5-diamine, a versatile heterocyclic aromatic compound with applications in medicinal chemistry and organic synthesis. The described methodology is a two-step process commencing with the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with dimethylamine, followed by the reduction of the resulting nitro intermediate. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid in its practical application.

I. Synthesis Pathway Overview

The synthesis of this compound is most commonly achieved through a two-step sequence starting from 2-chloro-5-nitropyridine. The pathway involves the introduction of the dimethylamino group at the 2-position, followed by the reduction of the nitro group at the 5-position to the corresponding amine.

Figure 1: Synthesis pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-(Dimethylamino)-5-nitropyridine

This step involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-5-nitropyridine with dimethylamine.

Materials:

-

2-Chloro-5-nitropyridine

-

Dimethylamine (40% solution in water or 2M solution in THF)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-5-nitropyridine (1.0 eq) in ethanol.

-

Add a solution of dimethylamine (2.0-3.0 eq) to the flask.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of 2-(Dimethylamino)-5-nitropyridine to an amino group. A common and effective method is the use of iron powder in the presence of an acidic catalyst like ammonium chloride.

Materials:

-

2-(Dimethylamino)-5-nitropyridine

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Celite or diatomaceous earth

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(Dimethylamino)-5-nitropyridine (1.0 eq), ethanol, and water.

-

Add iron powder (3.0-5.0 eq) and ammonium chloride (catalytic amount, e.g., 0.1-0.2 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction is typically vigorous at the beginning. Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

III. Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the reaction scale and specific conditions.

| Step | Reactant | Product | Reagents | Typical Yield (%) | Purity (%) | Melting Point (°C) |

| 1 | 2-Chloro-5-nitropyridine | 2-(Dimethylamino)-5-nitropyridine | Dimethylamine, Ethanol | 85-95 | >95 | 118-120 |

| 2 | 2-(Dimethylamino)-5-nitropyridine | This compound | Fe, NH₄Cl, Ethanol/Water | 70-85 | >98 | 88-90 |

IV. Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

V. Conclusion

This guide provides a robust and reproducible pathway for the synthesis of this compound. The described two-step process, involving a nucleophilic aromatic substitution followed by a nitro group reduction, is an efficient method for obtaining this valuable building block for research and development in the pharmaceutical and chemical industries. The provided experimental details and quantitative data serve as a solid foundation for the successful implementation of this synthesis. As with any chemical synthesis, appropriate safety precautions should be taken, and all procedures should be carried out in a well-ventilated fume hood.

An In-depth Technical Guide to N2,N2-Dimethylpyridine-2,5-diamine and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N2,N2-Dimethylpyridine-2,5-diamine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited specific data on its structural analogs, this document focuses on the known properties and synthesis of the parent compound, while offering a predictive analysis of its close structural analogs based on established chemical principles. This guide is intended to serve as a foundational resource for researchers interested in the exploration of this chemical scaffold. We present a summary of physicochemical properties, detailed hypothetical experimental protocols for synthesis, and visualizations of synthetic pathways to facilitate further research and development in this area.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of FDA-approved drugs. The introduction of amino groups to the pyridine ring significantly influences the molecule's electronic properties, basicity, and potential for hydrogen bonding, making aminopyridines valuable building blocks in drug discovery. Specifically, the 2,5-diaminopyridine core offers two distinct nitrogen environments that can be functionalized to modulate biological activity and physicochemical properties.

This compound is a specific derivative within this class, featuring a dimethylated amino group at the 2-position and a primary amino group at the 5-position. This substitution pattern imparts a unique combination of steric and electronic features that could be exploited in the design of novel ligands, catalysts, or therapeutic agents. This guide aims to consolidate the available information on this compound and provide a framework for the systematic exploration of its structural analogs.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the parent compound is presented in Table 1. These properties are crucial for understanding its behavior in biological and chemical systems and for designing synthetic and analytical protocols.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁N₃ | |

| Molecular Weight | 137.18 g/mol | |

| CAS Number | 4928-43-2 | |

| Appearance | Not specified in literature | |

| Boiling Point | Not specified in literature | |

| Melting Point | Not specified in literature | |

| pKa | Not specified in literature | |

| LogP | Not specified in literature | |

| Solubility | Not specified in literature |

Note: While some general properties of aminopyridines are known, specific experimental data for this compound is not widely available in public literature. The table will be populated as more specific data is found.

Synthesis of this compound and its Analogs

The synthesis of this compound and its potential analogs can be approached through several established synthetic routes for substituted pyridines. The most common strategies involve the functionalization of a pre-existing pyridine ring.

General Synthetic Strategies

Two primary retrosynthetic approaches can be envisioned for this class of compounds:

-

Late-stage amination: Introduction of the amino groups onto a suitably substituted pyridine precursor.

-

Pyridine ring formation: Construction of the pyridine ring from acyclic precursors already bearing the required nitrogen functionalities.

The late-stage amination approach is generally more common and versatile. A key starting material for this approach is often a dihalopyridine, which allows for sequential and regioselective amination reactions.

Experimental Protocols (Hypothetical)

The following protocols are proposed based on general methods for the synthesis of aminopyridines and have not been specifically reported for this compound. These should be considered as starting points for experimental design.

Protocol 1: Synthesis of this compound from 2,5-Dichloropyridine

This protocol describes a two-step process involving an initial selective amination with dimethylamine followed by a second amination to introduce the C5-amino group.

Step 1: Synthesis of 5-Chloro-N,N-dimethylpyridin-2-amine

-

Materials: 2,5-Dichloropyridine, Dimethylamine (2M solution in THF), Palladium(II) acetate [Pd(OAc)₂], 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), Sodium tert-butoxide (NaOtBu), Toluene (anhydrous).

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

-

Add anhydrous toluene, followed by 2,5-dichloropyridine (1.0 equivalent).

-

Slowly add the dimethylamine solution (1.2 equivalents) to the stirring mixture.

-

Heat the reaction mixture to 100°C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 2: Synthesis of this compound

-

Materials: 5-Chloro-N,N-dimethylpyridin-2-amine, Ammonia (0.5 M in 1,4-dioxane), Copper(I) iodide (CuI), L-proline, Potassium carbonate (K₂CO₃), DMSO (anhydrous).

-

Procedure:

-

To a sealed tube, add 5-chloro-N,N-dimethylpyridin-2-amine (1.0 equivalent), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equivalents).

-

Add anhydrous DMSO and the ammonia solution.

-

Seal the tube and heat the mixture to 120°C for 24 hours.

-

Cool the reaction to room temperature and dilute with water.

-

Extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

-

Synthesis of Structural Analogs

The synthetic routes described above can be adapted to produce a variety of structural analogs by modifying the starting materials and reagents.

Table 2: Proposed Structural Analogs and Synthetic Modifications

| Analog Structure | Description of Modification | Proposed Synthetic Modification |

| N2,N2-Diethylpyridine-2,5-diamine | Replacement of N2-methyl groups with ethyl groups. | Use diethylamine in place of dimethylamine in Protocol 1, Step 1. |

| N5,N5-Dimethylpyridine-2,5-diamine | Dimethylation of the C5-amino group instead of the C2-amino group. | Reverse the order of amination, starting with amination of 2,5-dichloropyridine with ammonia, followed by dimethylamination. Regioselectivity will be a key challenge. |

| 4-Fluoro-N2,N2-dimethylpyridine-2,5-diamine | Introduction of a fluorine atom at the 4-position. | Start with 2,5-dichloro-4-fluoropyridine as the initial substrate. |

| N2,N2,4-Trimethylpyridine-2,5-diamine | Addition of a methyl group at the 4-position. | Utilize 2,5-dichloro-4-methylpyridine as the starting material. |

Mandatory Visualizations

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Logical Relationship of Analogs

Caption: Logical relationships of structural analogs.

Structure-Activity Relationship (SAR) - A Predictive Outlook

While specific biological data for this compound and its close analogs are scarce, we can predict potential SAR trends based on general principles observed in other substituted pyridine series.

-

N2-Alkylation: The size and nature of the alkyl groups on the N2-nitrogen will influence steric hindrance around the pyridine nitrogen and the adjacent amino group. This can impact the molecule's ability to bind to biological targets. Increasing the bulk from dimethyl to diethyl (Analog 1) may decrease binding affinity if the pocket is sterically constrained.

-

Position of Dimethylation: The isomeric placement of the dimethylamino group (Analog 2) would significantly alter the electronic distribution and hydrogen bonding potential of the molecule. A primary amine at the 2-position could act as a hydrogen bond donor, a feature absent in the parent compound.

-

Ring Substitution: The introduction of substituents on the pyridine ring will modulate the electronics and lipophilicity of the scaffold.

-

An electron-withdrawing group like fluorine (Analog 3) would decrease the basicity of the pyridine nitrogen and the amino groups.

-

An electron-donating group like methyl (Analog 4) would increase the basicity. These changes can have a profound effect on pharmacokinetic properties and target interactions.

-

Conclusion and Future Directions

This compound represents an under-explored chemical scaffold with potential for development in various fields. This guide provides a starting point for its synthesis and the rational design of its structural analogs. The lack of extensive published data highlights an opportunity for significant contributions to the understanding of this compound class.

Future research should focus on:

-

The development and optimization of robust synthetic routes to this compound and a library of its analogs.

-

Systematic evaluation of their physicochemical properties.

-

Screening for biological activity across a range of therapeutic targets to elucidate the structure-activity relationships for this scaffold.

By providing a clear framework for synthesis and analog design, this guide aims to stimulate further investigation into the chemical and biological properties of this compound and its derivatives, potentially unlocking new avenues for drug discovery and materials science.

An In-depth Technical Guide to the Reactivity Profile of N2,N2-Dimethylpyridine-2,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2,N2-Dimethylpyridine-2,5-diamine is a polysubstituted pyridine derivative with significant potential in organic synthesis, medicinal chemistry, and materials science. Its unique electronic and structural features, arising from the interplay of the electron-donating amino groups and the electron-withdrawing pyridine ring, govern its reactivity. This guide provides a comprehensive overview of the reactivity profile of this compound, including its synthesis, predicted reactivity in key chemical transformations, and its potential as a ligand in catalysis. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and application of this versatile molecule.

Introduction

This compound, also known as 5-amino-2-(dimethylamino)pyridine, is a heterocyclic compound featuring a pyridine core substituted with a primary amine at the 5-position and a dimethylamino group at the 2-position. This substitution pattern renders the pyridine ring electron-rich, influencing its chemical behavior and potential applications. The presence of multiple nitrogen atoms with varying degrees of nucleophilicity makes it an interesting building block for the synthesis of complex molecular architectures and a potential chelating ligand for metal complexes.[1] This guide will delve into the synthetic routes, predicted reactivity towards various reagents, and the potential catalytic applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different chemical environments and for designing experimental protocols.

| Property | Value | Reference |

| CAS Number | 4928-43-2 | [2] |

| Molecular Formula | C₇H₁₁N₃ | [2] |

| Molecular Weight | 137.18 g/mol | [2] |

| Predicted pKa | 7.87 ± 0.10 | [3] |

| Predicted XLogP3-AA | 0.6 | [4] |

| Topological Polar Surface Area | 42.2 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Synthesis

Caption: Plausible synthetic workflow for this compound.

A detailed experimental protocol for the synthesis of the isomeric N2,N2-dimethylpyridine-2,4-diamine from 2-(dimethylamino)-4-nitropyridine 1-oxide has been reported and can serve as a valuable reference for developing a procedure for the 2,5-isomer.

Experimental Protocol: Synthesis of N2,N2-Dimethylpyridine-2,4-diamine (by analogy)

To a stirred solution of 2-(dimethylamino)-4-nitropyridine 1-oxide (2 g, 10.92 mmol) in methanol (100 mL), Raney nickel (2 g) is added. The reaction mixture is heated to 50°C under hydrogen pressure for 22 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is filtered through celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using 6% methanolic ammonia in dichloromethane as the eluent to afford N2,N2-dimethylpyridine-2,4-diamine.[5]

Quantitative Data for N2,N2-Dimethylpyridine-2,4-diamine Synthesis [5]

| Parameter | Value |

| Yield | 74% |

| ¹H NMR (400 MHz, DMSO-d6) δ | 2.89 (s, 6H), 5.57 (s, 2H), 5.68 (d, J = 1.8 Hz, 1H), 5.84 (dd, J = 5.6, 1.8 Hz, 1H), 7.58 (d, J = 5.6 Hz, 1H) |

| MS (ESI) m/e (M+1)⁺ | 138.05 |

Reactivity Profile

The reactivity of this compound is dictated by the electronic properties of the substituted pyridine ring. The two amino groups, particularly the dimethylamino group at the 2-position, are strong electron-donating groups, which increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself. Conversely, the electronegative nitrogen atom of the pyridine ring makes the ring generally less reactive towards electrophiles than a corresponding benzene ring.

Caption: General reactivity profile of this compound.

Electrophilic Aromatic Substitution (EAS)

The electron-donating amino groups activate the pyridine ring towards electrophilic aromatic substitution. The directing effects of the substituents would predict that electrophilic attack is most likely to occur at the positions ortho and para to the amino groups. However, the pyridine nitrogen deactivates the alpha and gamma positions. Therefore, electrophilic substitution is predicted to occur preferentially at the 3- and 4-positions. Halogenation is a common example of EAS on pyridine rings, though it often requires harsh conditions for unsubstituted pyridine.[6] For electron-rich pyridines like this compound, milder conditions may be sufficient.

Predicted Reactivity: Halogenation (e.g., with Br₂ or Cl₂) is expected to proceed at the C3 or C4 position. Nitration and sulfonation would likely require forcing conditions and may lead to a mixture of products.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution on the pyridine ring is generally favored at the 2- and 4-positions, as the nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate.[7] However, the presence of the strongly electron-donating dimethylamino group at the 2-position would disfavor nucleophilic attack at this position. Therefore, if a suitable leaving group were present at the 5-position (e.g., a halogen), nucleophilic substitution might be possible, although likely requiring forcing conditions due to the overall electron-rich nature of the ring.

Reactions of the Amino Groups

The primary amine at the 5-position and the tertiary amine at the 2-position exhibit typical amine reactivity. The primary amine can undergo acylation, alkylation, and diazotization reactions. The dimethylamino group is generally less reactive but can be involved in quaternization reactions.

Oxidation and Reduction

The pyridine ring is generally resistant to reduction. The amino groups could be susceptible to oxidation, potentially leading to the formation of nitroso or nitro compounds under strong oxidizing conditions.

Role as a Ligand in Catalysis

The presence of three nitrogen atoms with available lone pairs of electrons makes this compound an excellent candidate as a chelating ligand for transition metals. Aminopyridine ligands are known to form stable complexes with a variety of metals, and these complexes can exhibit catalytic activity in various organic transformations.[8] The bidentate nature of this ligand, coordinating through the pyridine nitrogen and one of the exocyclic amino nitrogens, could be utilized to create well-defined metal centers for catalysis.

Caption: Workflow for the formation and application of metal complexes.

While no specific metal complexes of this compound have been detailed in the literature, its structural similarity to other bidentate nitrogen ligands suggests its potential in forming catalytically active species for reactions such as cross-coupling, hydrogenation, and oxidation.

Conclusion

This compound is a molecule with a rich and varied, though not yet fully explored, reactivity profile. Its electron-rich nature makes it a promising substrate for electrophilic aromatic substitution and a valuable building block in the synthesis of more complex heterocyclic systems. Furthermore, its potential as a chelating ligand opens avenues for its application in homogeneous catalysis. This guide provides a foundational understanding of its expected chemical behavior, which should facilitate further research and development involving this versatile compound. Detailed experimental studies are warranted to fully elucidate its reactivity and unlock its full potential in various fields of chemistry.

References

- 1. Buy this compound | 4928-43-2 [smolecule.com]

- 2. This compound | C7H11N3 | CID 78642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. PubChemLite - this compound (C7H11N3) [pubchemlite.lcsb.uni.lu]

- 5. CN1442408A - Method of preparing 4-dimethylamino pyridine - Google Patents [patents.google.com]

- 6. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]

An In-depth Technical Guide on the Solubility of N2,N2-Dimethylpyridine-2,5-diamine

This technical guide provides a comprehensive overview of the available solubility data for N2,N2-Dimethylpyridine-2,5-diamine. The information is intended for researchers, scientists, and professionals in drug development who require an understanding of the solubility characteristics of this compound for its application in laboratory and industrial settings.

Core Compound Information

-

Chemical Name: this compound

-

CAS Number: 4928-43-2[1]

-

Molecular Formula: C₇H₁₁N₃[1]

-

Molecular Weight: 137.18 g/mol [1]

Quantitative Solubility Data

The solubility of this compound has been characterized in aqueous media. The available quantitative data is summarized in the table below.

| Solvent | Temperature (°C) | Solubility (g/L) | Classification |

| Water | 25 | ~10 | Slightly soluble[1][2] |

Qualitative Solubility Profile

The chemical structure of this compound, which contains both a pyridine ring and amino functional groups, imparts a degree of polarity and the capacity for hydrogen bonding. This structure dictates its solubility behavior in various solvent systems.

-

Polar Protic Solvents: In solvents such as methanol and ethanol, the solubility is enhanced due to hydrogen bonding interactions between the amino groups of the compound and the solvent molecules.[1]

-

Non-Polar Solvents: The compound exhibits poor solubility in non-polar solvents like hexane and benzene. This is attributed to the absence of favorable interactions between the polar amino groups and the non-polar solvent molecules.[1]

-

Lipophilicity: The LogP value of this compound is reported to be 0.476, which indicates moderate lipophilicity.[1]

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, a general and widely accepted methodology based on the isothermal equilibrium method can be employed. This method is suitable for determining the solubility of solid organic compounds in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for concentration measurement, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC).

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Securely cap the vial to prevent solvent evaporation. Place the vial in a constant temperature shaker set to the desired temperature. Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The exact time should be determined empirically by analyzing samples at different time points until the concentration of the solute in the solution remains constant.

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. To prevent any precipitation of the solute during transfer, the syringe can be pre-heated to the experimental temperature. Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Analysis: Dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument. Measure the concentration of this compound in the diluted sample using a pre-calibrated HPLC or GC method.

-

Calculation of Solubility: Calculate the concentration of the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

References

N2,N2-Dimethylpyridine-2,5-diamine: A Technical Overview of its Acid-Base Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pKa value of N2,N2-Dimethylpyridine-2,5-diamine, a heterocyclic organic compound with potential applications in medicinal chemistry and organic synthesis. Understanding the acid-base properties of this molecule is crucial for predicting its behavior in biological systems, optimizing reaction conditions, and designing novel drug candidates.

Physicochemical Properties and pKa Data

This compound (CAS: 4928-43-2) is a substituted pyridine with two basic nitrogen centers: the pyridine ring nitrogen, the primary amine at position 5, and the tertiary dimethylamino group at position 2.[1] The interplay of electronic effects from the dimethylamino and amino groups significantly influences the basicity of these nitrogens.

| Compound | CAS Number | Predicted pKa | Method |

| This compound | 4928-43-2 | 7.87 ± 0.10 | Computational |

This predicted value represents the overall basicity of the molecule and does not distinguish between the individual pKa values of the different nitrogen atoms.

The basicity of this compound is primarily attributed to the lone pair of electrons on its nitrogen atoms.[2] The primary amine at the 5-position is expected to be the most basic center due to the activating, electron-donating nature of the ortho-dimethylamino group, which increases the electron density on the pyridine ring and, consequently, on the 5-amino group. Conversely, the nitrogen of the dimethylamino group at the 2-position is likely to be less basic due to steric hindrance from the two methyl groups, which can impede its ability to accept a proton. The pyridine ring nitrogen's basicity is also influenced by the electronic effects of the substituents.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa values of ionizable compounds.[3][4][5][6] The following is a detailed protocol for the determination of the pKa value(s) of this compound.

Objective: To experimentally determine the pKa value(s) of this compound in an aqueous solution at a constant temperature and ionic strength.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M standard solution

-

Sodium hydroxide (NaOH), 0.1 M standard solution, carbonate-free

-

Potassium chloride (KCl)

-

Deionized water, high purity

-

pH meter with a combination glass electrode

-

Calibrated automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Thermostatically controlled water bath or jacketed beaker

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Preparation of the Titrand Solution:

-

Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 50 mL of deionized water in a titration vessel.

-

Add a sufficient amount of KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

Place a magnetic stir bar in the vessel and place it on a magnetic stirrer.

-

-

Instrumentation Setup:

-

Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).

-

If using an automatic titrator, set the parameters for the titration, including titrant addition increments and stability criteria for pH readings.

-

-

Titration:

-

Immerse the calibrated pH electrode and the tip of the burette into the titrand solution, ensuring they do not touch the stir bar or the sides of the vessel.

-

Begin stirring the solution at a constant rate.

-

Purge the solution with an inert gas for 10-15 minutes before and during the titration to remove dissolved carbon dioxide.

-

Titrate the solution with the standardized 0.1 M HCl solution.

-

Record the pH of the solution after each incremental addition of the titrant. Continue the titration well past the equivalence point(s).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to obtain a titration curve.

-

Determine the equivalence point(s) from the inflection point(s) of the titration curve. This can be done by examining the first or second derivative of the curve.

-

The pKa value(s) can be determined from the pH at the half-equivalence point(s). For a diprotic base, two pKa values will be obtained.

-

Alternatively, use appropriate software to perform a non-linear regression analysis of the titration data to obtain more accurate pKa values.

-

-

Replicate Measurements:

-

Perform the titration in triplicate to ensure the reproducibility of the results.

-

Report the average pKa value(s) with the standard deviation.

-

Logical Workflow for pKa Determination

The following diagram illustrates the logical workflow for the experimental determination of the pKa value of this compound using potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

Signaling Pathways and Experimental Workflows

Currently, there is limited information in the public domain regarding specific signaling pathways in which this compound is directly involved. However, as a substituted diamine, it has the potential to interact with various biological targets. For instance, its structural motifs are found in compounds with applications in medicinal chemistry, where it could serve as a scaffold for the development of enzyme inhibitors or receptor ligands.

The experimental workflow for investigating the biological activity of such a compound would typically involve a series of in vitro and in vivo studies.

Caption: General workflow for assessing biological activity.

This guide provides a foundational understanding of the pKa of this compound for researchers and professionals in drug development. The provided experimental protocol offers a robust method for the empirical determination of this crucial physicochemical parameter. Further research into the biological activities of this compound is warranted to explore its full potential in various scientific domains.

References

- 1. This compound | C7H11N3 | CID 78642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 4928-43-2 [smolecule.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. enamine.net [enamine.net]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. dergipark.org.tr [dergipark.org.tr]

N2,N2-Dimethylpyridine-2,5-diamine: A Scaffolding Approach for Novel Therapeutics in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N2,N2-Dimethylpyridine-2,5-diamine is a heterocyclic organic compound with the chemical formula C7H11N3. While direct biological activity data for this specific molecule is limited in publicly accessible literature, its core structure, the 2,5-diaminopyridine scaffold, is a key pharmacophore in a variety of biologically active compounds. This technical guide explores the potential applications of this compound in medicinal chemistry by examining the established activities of structurally related analogs. The primary focus will be on its potential as a scaffold for the development of novel kinase inhibitors and G-protein coupled receptor (GPCR) modulators, particularly CXCR4 antagonists. This document provides a comprehensive overview of the synthesis, potential biological activities, and experimental protocols relevant to the investigation of this compound and its derivatives as potential therapeutic agents.

Introduction

The pyridine ring and its derivatives are fundamental building blocks in medicinal chemistry, present in numerous approved drugs. The introduction of amino groups to the pyridine scaffold significantly enhances its potential for forming hydrogen bonds and other key interactions with biological targets. The 2,5-diaminopyridine motif, in particular, has garnered significant interest as a privileged scaffold in drug discovery. The addition of dimethyl groups on the N2 nitrogen of this compound can influence its solubility, metabolic stability, and binding interactions, making it an intriguing starting point for library synthesis and lead optimization.

This guide will delve into the potential of this compound by extrapolating from the known biological activities of analogous compounds. Specifically, we will explore its promise in the following areas:

-

Kinase Inhibition: The 2,5-diaminopyrimidine scaffold, a close isostere of 2,5-diaminopyridine, has been successfully employed in the development of potent and selective kinase inhibitors.

-

CXCR4 Antagonism: Derivatives of 2,5-diaminopyridine have shown promise as antagonists of the CXCR4 receptor, a key player in cancer metastasis and inflammation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for designing synthetic routes.

| Property | Value | Reference |

| CAS Number | 4928-43-2 | --INVALID-LINK-- |

| Molecular Formula | C7H11N3 | --INVALID-LINK-- |

| Molecular Weight | 137.18 g/mol | --INVALID-LINK-- |

| XLogP3 | 0.6 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Rotatable Bond Count | 1 | --INVALID-LINK-- |

Potential Therapeutic Applications

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2,5-diaminopyrimidine scaffold has been identified as a privileged structure for the development of kinase inhibitors. Given the structural similarity, this compound represents a promising starting point for the design of novel kinase inhibitors.

A notable example is the development of 2,5-diaminopyrimidine derivatives as covalent irreversible inhibitors of Bruton's tyrosine kinase (Btk), a clinically validated target in B-cell malignancies. While specific data for this compound is unavailable, the structure-activity relationship (SAR) studies on related compounds provide valuable insights.

Signaling Pathway: B-cell Receptor (BCR) Signaling and the Role of Btk

Caption: Simplified B-cell receptor signaling pathway highlighting the central role of Btk.

CXCR4 Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, are implicated in various pathological processes, including cancer metastasis, HIV entry, and inflammatory diseases. Consequently, CXCR4 has emerged as a significant therapeutic target. Research has demonstrated that derivatives of 2,5-diaminopyridine can act as potent CXCR4 antagonists.[1]

Structure-activity relationship studies on a series of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues have identified compounds with nanomolar efficacy in binding affinity assays.[1] This suggests that the this compound scaffold could be functionalized to produce novel and potent CXCR4 antagonists.

Quantitative Data for 2,5-Diamino and 2,5-Dianilinomethyl Pyridine Analogues as CXCR4 Antagonists

| Compound ID | Structure | EC50 (nM) in Binding Affinity Assay | % Inhibition of Invasion in Matrigel Assay | Reference |

| 3l | 2,5-bis((4-methoxybenzyl)amino)pyridine | 80 | 80 | [1] |

| 7f | N2,N5-bis(4-fluorobenzyl)pyridine-2,5-diamine | 60 | 85 | [1] |

| 7j | N2,N5-bis(4-(trifluoromethyl)benzyl)pyridine-2,5-diamine | 50 | 90 | [1] |

| 7p | N2,N5-bis((6-chloropyridin-3-yl)methyl)pyridine-2,5-diamine | 40 | 75 | [1] |

Note: The structures are representative of the classes of compounds studied and not direct derivatives of this compound.

Signaling Pathway: CXCR4-Mediated Cancer Cell Migration

Caption: Simplified CXCR4 signaling pathway leading to cancer cell migration.

Experimental Protocols

Proposed Synthesis of this compound

Experimental Workflow: Synthesis of this compound

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

-

Step 1: Synthesis of 5-Chloro-N,N-dimethylpyridin-2-amine.

-

To a solution of 2,5-dichloropyridine in a suitable solvent (e.g., ethanol or DMSO), add an excess of dimethylamine (as a solution in a solvent like THF or as a gas).

-

The reaction is typically carried out in a sealed vessel at elevated temperatures (e.g., 100-150 °C) for several hours.

-

The progress of the reaction can be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography on silica gel.

-

-

Step 2: Synthesis of this compound.

-

The purified 5-chloro-N,N-dimethylpyridin-2-amine is subjected to a second amination reaction.

-

This can be achieved using a source of ammonia, such as aqueous ammonia or a solution of ammonia in a suitable solvent, in the presence of a copper catalyst (e.g., CuI) and a ligand (e.g., L-proline) in a solvent like DMSO.

-

The reaction is heated at an elevated temperature (e.g., 120-180 °C) in a sealed tube.

-

After completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated.

-

The final product, this compound, is purified by column chromatography.

-

In Vitro Biological Assays

This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against a target kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate peptide

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds dissolved in DMSO

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

White opaque 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add a small volume of the diluted compounds to the wells of the 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Prepare a kinase reaction mixture containing the kinase, substrate peptide, and assay buffer.

-

Initiate the reaction by adding the kinase reaction mixture to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the luminescent detection reagent.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

This protocol outlines a competitive binding assay to evaluate the ability of this compound derivatives to displace a fluorescently labeled ligand from the CXCR4 receptor.

Materials:

-

CXCR4-expressing cell line (e.g., Jurkat cells)

-

Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Test compounds dissolved in DMSO

-

96-well V-bottom plates

-

Flow cytometer

Procedure:

-

Harvest and wash the CXCR4-expressing cells. Resuspend the cells in assay buffer to the desired concentration.

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add the diluted test compounds.

-

Add the cell suspension to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

-

Add a fixed concentration of fluorescently labeled CXCL12 to all wells (except for the unstained control).

-

Incubate the plate for a further period (e.g., 30-60 minutes) at room temperature, protected from light.

-

Wash the cells with assay buffer to remove unbound ligand.

-

Resuspend the cells in assay buffer for flow cytometry analysis.

-

Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell-bound labeled ligand.

-

Analyze the data to determine the ability of the test compounds to inhibit the binding of the fluorescent ligand and calculate the IC50 or EC50 values.

Conclusion and Future Directions

While direct experimental evidence for the medicinal chemistry applications of this compound is currently sparse, the extensive research on the broader 2,5-diaminopyridine and 2,5-diaminopyrimidine scaffolds provides a strong rationale for its investigation as a core structure for novel therapeutic agents. The potential to develop potent and selective kinase inhibitors and CXCR4 antagonists is particularly compelling.

Future research should focus on the efficient synthesis of a library of this compound derivatives with diverse substitutions at the 5-amino position. Subsequent screening of these compounds in relevant kinase and CXCR4 assays will be crucial to elucidate the structure-activity relationships and identify lead compounds for further optimization. The detailed experimental protocols provided in this guide offer a starting point for such investigations. The exploration of this scaffold holds the promise of uncovering new and effective treatments for a range of diseases, from cancer to inflammatory conditions.

References

N2,N2-Dimethylpyridine-2,5-diamine: A Versatile Scaffold for the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N2,N2-Dimethylpyridine-2,5-diamine is a heterocyclic organic compound featuring a pyridine ring substituted with a dimethylamino group at the 2-position and a primary amino group at the 5-position.[1][2] Its chemical formula is C7H11N3, and it possesses a molecular weight of 137.18 g/mol .[2] The presence of multiple nitrogen atoms, including a nucleophilic primary amine and a tertiary amine, along with an aromatic pyridine core, makes this compound a versatile and valuable building block in medicinal chemistry.[1] This guide explores the utility of this compound as a scaffold for the development of novel bioactive molecules, with a particular focus on its emerging role in the synthesis of kinase inhibitors and other potential therapeutic agents. While direct extensive studies on this specific molecule are emerging, its application is strongly supported by patent literature and the well-documented success of structurally analogous diamine scaffolds in generating potent and selective modulators of key biological targets.

The strategic placement of the amino groups on the pyridine ring allows for regioselective modifications, enabling the synthesis of diverse compound libraries. The primary amine at the 5-position serves as a key handle for the introduction of various substituents through reactions such as amide bond formation, reductive amination, and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. The dimethylamino group at the 2-position influences the electronic properties of the pyridine ring and can participate in coordinating with metallic catalysts. This unique combination of features makes this compound an attractive starting point for the design of novel drugs targeting a range of diseases, including cancer and inflammatory conditions.[3]

Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The pyridine and pyrimidine diamine scaffolds are well-established pharmacophores in the design of kinase inhibitors, capable of forming key hydrogen bond interactions with the hinge region of the kinase active site. Patent literature indicates the use of this compound in the synthesis of novel kinase inhibitors, including those targeting Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK).[5][6]

To illustrate the potential of the this compound core, this section details the structure-activity relationships (SAR) of closely related quinazoline-2,5-diamine and pyrimidine-2,4-diamine derivatives that have been successfully developed as potent kinase inhibitors.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors based on a Quinazoline-2,5-diamine Scaffold

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it a promising target for cancer immunotherapy.[7][8] By inhibiting HPK1, the anti-tumor immune response can be enhanced. Researchers have developed a series of potent HPK1 inhibitors based on a quinazoline-2,5-diamine scaffold, which is structurally analogous to the pyridine-2,5-diamine core.[7]

The general synthetic strategy for these inhibitors involves the functionalization of the diamine scaffold at both the 2- and 7-positions (analogous to the 2- and 5-positions of the pyridine core). The following table summarizes the structure-activity relationship (SAR) for a selection of these compounds.[7]

| Compound | R1 | R2 | HPK1 IC50 (nM) |

| 1a | 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl | H | 1.8 |

| 1b | 2-ethyl-1,2,3,4-tetrahydroisoquinolin-7-yl | H | 1.5 |

| 1c | 2-isopropyl-1,2,3,4-tetrahydroisoquinolin-7-yl | H | 2.5 |

| 1d | 1,2,3,4-tetrahydroisoquinolin-7-yl | H | 10.3 |

| 1e | 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl | F | 3.3 |

| 1f | 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl | Cl | 4.1 |

Data sourced from Shi, H. et al. (2022).[7]

The data reveals that N-alkylation of the tetrahydroisoquinoline moiety at the R1 position is crucial for potency, with the N-methyl and N-ethyl derivatives (1a and 1b) showing the highest activity. Halogen substitution at the R2 position was generally well-tolerated but did not improve potency over the unsubstituted analog.

Cyclin-Dependent Kinase (CDK) Inhibitors based on a Pyrimidine-2,4-diamine Scaffold

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[4] A series of N2,N4-disubstituted pyrimidine-2,4-diamines have been identified as potent dual inhibitors of CDK2 and CDK9. CDK9 is a transcriptional kinase that regulates the expression of anti-apoptotic proteins, making its inhibition a promising approach to induce cancer cell death.

The SAR of these compounds highlights the importance of the substitutions on both amino groups of the pyrimidine core. The following table presents the inhibitory activities of selected compounds from this series.

| Compound | R1 | R2 | CDK2 IC50 (nM) | CDK9 IC50 (nM) |

| 2a | 4-fluorophenyl | 4-methoxyphenyl | 120 | 85 |

| 2b | 4-fluorophenyl | 4-(dimethylamino)phenyl | 95 | 70 |

| 2c | 4-fluorophenyl | pyridin-4-yl | 83 | 65 |

| 2d | 3-chlorophenyl | 4-methoxyphenyl | 150 | 95 |

| 2e | 3-chlorophenyl | 4-(dimethylamino)phenyl | 110 | 80 |

| 2f | 3-chlorophenyl | pyridin-4-yl | 98 | 75 |

Data sourced from Wang, S. et al. (2018).

These results indicate that a pyridyl group at the R2 position generally leads to enhanced potency against both CDK2 and CDK9 compared to substituted phenyl rings. The nature of the substituent at the R1 position also modulates the inhibitory activity.

Application in Synthesizing Compounds Targeting RNA-Binding Proteins

Recent patent literature has disclosed the use of this compound in the synthesis of compounds designed to target RNA-binding proteins or RNA-modifying proteins. This represents a novel and expanding area of therapeutic intervention. One patent describes a synthetic step where this compound is reacted with ethyl 2-(2-formyl-5-nitrophenoxy)acetate to form an intermediate for more complex heterocyclic systems.

Experimental Protocols

The synthesis of bioactive molecules using the this compound scaffold often relies on robust and versatile cross-coupling reactions. Below are generalized protocols for key transformations, as well as a specific example from the patent literature.

General Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and a boronic acid. This is a common method for introducing aryl or heteroaryl substituents onto the pyridine core.

Materials:

-

Aryl halide derivative of this compound (e.g., 5-bromo-N2,N2-dimethylpyridin-2-amine) (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3, Na2CO3, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

-

To a reaction vessel, add the aryl halide, arylboronic acid, and base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the solvent and the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

-